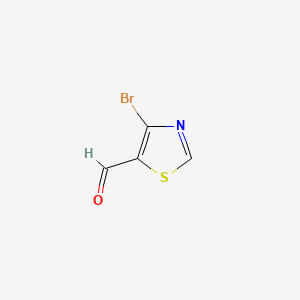

4-Bromothiazole-5-carbaldehyde

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-1,3-thiazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNOS/c5-4-3(1-7)8-2-6-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPSVRVLOVLWCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670355 | |

| Record name | 4-Bromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1244948-92-2 | |

| Record name | 4-Bromo-5-thiazolecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1244948-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1,3-thiazole-5-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-1,3-thiazole-5-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Significance of Halogenated Thiazole Scaffolds in Organic Synthesis

Halogenated thiazoles are pivotal intermediates in organic synthesis, largely due to the unique electronic properties and reactivity imparted by the halogen substituent. researchgate.net The presence of a bromine atom on the thiazole (B1198619) ring, for instance, serves as a versatile synthetic handle for a multitude of chemical transformations. This is particularly valuable in the construction of complex molecular architectures.

The carbon-halogen bond in these scaffolds is amenable to a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions are instrumental in forming new carbon-carbon bonds, allowing for the introduction of a wide range of substituents onto the thiazole core. This modular approach is fundamental in medicinal chemistry for exploring structure-activity relationships (SAR) by systematically modifying different parts of a molecule. jneonatalsurg.com Furthermore, the halogen can be displaced through nucleophilic substitution or participate in metal-halogen exchange reactions, further broadening the synthetic utility of these compounds. growingscience.com The strategic placement of a halogen on the thiazole scaffold is a key design element in the synthesis of new pharmaceuticals, agrochemicals, and functional materials. cymitquimica.com

Role of Aldehyde Functionality in Heterocyclic Building Blocks

The aldehyde group is a cornerstone of synthetic organic chemistry due to its vast and predictable reactivity. rsc.org When appended to a heterocyclic ring, as in 4-Bromothiazole-5-carbaldehyde, it provides a powerful tool for molecular diversification. beilstein-journals.org The electrophilic nature of the aldehyde's carbonyl carbon makes it a prime target for a plethora of nucleophilic addition reactions. uwindsor.ca This reactivity underpins many classic and contemporary organic reactions, including the Wittig reaction for alkene synthesis, and the formation of imines and oximes through condensation with amines and hydroxylamines, respectively. smolecule.com

Moreover, the aldehyde functionality can be readily oxidized to a carboxylic acid or reduced to a primary alcohol, opening pathways to other classes of functionalized heterocycles. msu.edu Its ability to participate in condensation reactions, such as the Knoevenagel and aldol (B89426) condensations, facilitates the formation of new carbon-carbon bonds and the construction of more elaborate molecular frameworks. beilstein-journals.orguwindsor.ca Consequently, the aldehyde group on a heterocyclic scaffold acts as a versatile gateway for generating diverse libraries of compounds for screening in drug discovery and materials science. researchgate.net

Overview of Research Directions Pertaining to 4 Bromothiazole 5 Carbaldehyde

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the target molecule in a single or few steps from readily available precursors, either by modifying a pre-formed thiazole ring or by building the ring itself.

Formylation Reactions on Bromothiazole Precursors

The direct introduction of a formyl (-CHO) group onto a 4-bromothiazole (B1332970) scaffold is a primary synthetic consideration. This typically involves a formylation reaction where the C-5 position of 4-bromothiazole is activated for electrophilic attack. A common strategy is the metalation of the thiazole ring followed by quenching with a formylating agent.

For instance, deprotonation at the C-5 position of a thiazole ring using a strong base like tert-butyllithium (B1211817) (t-BuLi) can generate a lithiated intermediate. jst.go.jp This nucleophilic species can then react with an electrophile such as N,N-dimethylformamide (DMF) to introduce the aldehyde group. jst.go.jp While this method is effective for certain substituted thiazoles, its application to 4-bromothiazole requires careful control to avoid competing reactions, such as lithium-halogen exchange at the C-4 position. The relative acidity of the protons on the thiazole ring and the reaction conditions (temperature, solvent, base) are critical factors in determining the regiochemical outcome of the formylation.

Cyclization Strategies for Thiazole Ring Formation Incorporating Bromine and Aldehyde Moieties

An alternative direct approach involves constructing the thiazole ring from acyclic precursors that already contain the necessary bromine and aldehyde functionalities, or precursors that can generate them in situ. Hantzsch thiazole synthesis and its variations are foundational cyclization methods.

Modern strategies have expanded upon these principles. For example, regioselective synthesis of polysubstituted thiazoles can be achieved through the base-induced cyclization of intermediates like methyl 2-oxo-2-(amino)ethanedithioates with active methylene (B1212753) isocyanides. researchgate.net By carefully selecting the starting materials, it is possible to build the 4,5-disubstituted thiazole core. researchgate.net These methods offer the potential to install the bromo and carbaldehyde groups with high regiocontrol during the ring-forming step, providing a powerful, albeit complex, route to the target compound. researchgate.netrsc.org

Indirect Synthesis and Functional Group Interconversion Strategies

Indirect methods rely on synthesizing a stable 4-bromothiazole derivative and then converting an existing functional group into the desired aldehyde. These multi-step sequences often provide better control over regioselectivity.

Transformation from Protected Aldehyde Precursors (e.g., 1,3-Dioxolanes)

A highly effective indirect route involves the use of a protected aldehyde, such as a 1,3-dioxolane. This strategy often employs a "halogen dance" reaction, where a halogen atom migrates from one position to another on the aromatic ring under the influence of a strong base. growingscience.com

A reported synthesis starts with 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole (B1382745). growingscience.com This precursor undergoes a halogen dance reaction when treated with lithium diisopropylamide (LDA), causing the bromine to migrate from the C-2 position to the C-4 position. growingscience.com The resulting 4-bromo-5-(1,3-dioxolan-2-yl)thiazole is a stable intermediate that can be isolated. The final step is the deprotection of the acetal (B89532) group under acidic conditions to yield this compound. growingscience.com This method is advantageous as it allows for the synthesis of a specific, and often difficult to access, isomer. growingscience.comresearchgate.net

Table 1: Synthesis of this compound via Deprotection

| Precursor | Reagents | Solvent | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 4-Bromo-5-(1,3-dioxolan-2-yl)thiazole | p-TSA, Water | Acetone | Boiled for 9 hours | 4-Bromo-1,3-thiazole-5-carbaldehyde | 88 |

Data sourced from a 2024 study on functionalized 1,3-thiazoles. growingscience.com

Oxidation of Corresponding Alcohols or Methyl Derivatives

Another common functional group interconversion strategy is the oxidation of the corresponding primary alcohol, (4-bromothiazol-5-yl)methanol (B151687). growingscience.comsigmaaldrich.com This alcohol precursor can be synthesized, for example, by the quantitative reduction of this compound itself using a reducing agent like sodium borohydride (B1222165), making this a reversible transformation. growingscience.com

The oxidation of (4-bromothiazol-5-yl)methanol to the aldehyde can be achieved using a variety of mild oxidizing agents suitable for sensitive heterocyclic systems. Reagents such as manganese dioxide (MnO₂), or more sophisticated methods like the Swern or Dess-Martin periodinane oxidations, are commonly employed. nih.gov The Swern oxidation, for example, uses oxalyl chloride and dimethyl sulfoxide (B87167) (DMSO) at low temperatures, followed by a hindered base, to effectively convert primary alcohols to aldehydes with high yields and minimal side reactions. nih.gov

Regioselective Synthesis and Isomeric Considerations

The regioselective synthesis of this compound is a significant challenge due to the potential for forming other isomers, such as 2-bromo-5-carbaldehyde or 5-bromothiazole-4-carbaldehyde. sigmaaldrich.combldpharm.com The chosen synthetic route must carefully control the placement of both the bromine atom and the aldehyde group.

The electronic properties of the thiazole ring dictate its reactivity. The C-2 position is generally the most reactive towards electrophilic attack and deprotonation, followed by the C-5 position. researcher.life This inherent reactivity can be exploited. For example, in 2,4-dibromothiazole, cross-coupling reactions occur preferentially at the more electron-deficient C-2 position, allowing for the synthesis of 2-substituted-4-bromothiazoles. researcher.life

However, to achieve substitution at the C-4 and C-5 positions, more nuanced strategies are required. The halogen dance reaction is a prime example of a thermodynamically controlled process that allows for the formation of the 4-bromo isomer from a 2-bromo precursor. growingscience.com Similarly, halogen-metal exchange reactions can be highly regioselective. Treating 2,5-dibromo-4-chlorothiazole with n-butyllithium results in selective lithium-halogen exchange at the C-5 position, demonstrating the fine control that can be achieved by tuning reagents and substrates. researchgate.net Therefore, achieving the desired 4-bromo-5-carbaldehyde structure often relies on these carefully orchestrated, multi-step sequences that manipulate the inherent reactivity patterns of the thiazole nucleus. growingscience.comresearcher.life

Differentiation from Positional Isomers (e.g., 4-Bromothiazole-2-carbaldehyde, 5-Bromothiazole-2-carbaldehyde)

The selective synthesis of this compound hinges on strategies that precisely control the placement of the bromo and carbaldehyde groups on the thiazole ring. This control is crucial to avoid the formation of its positional isomers, such as 4-Bromothiazole-2-carbaldehyde and 5-Bromothiazole-2-carbaldehyde, whose syntheses proceed through different intermediates and reaction pathways.

A key strategy for synthesizing this compound involves a "halogen dance" reaction followed by deprotection. growingscience.com The synthesis can start from 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole, where the aldehyde group is protected as a dioxolane. growingscience.com Treatment with lithium diisopropylamide (LDA) induces a bromine migration from the 2-position to the 4-position. Subsequent quenching and acidic work-up removes the protecting group to reveal the aldehyde, yielding 4-Bromo-1,3-thiazole-5-carbaldehyde. growingscience.com

In contrast, the synthesis of 4-Bromothiazole-2-carbaldehyde often involves introducing the aldehyde group at the C2 position of a pre-existing 4-bromothiazole ring. This can be achieved through a halogen-metal exchange of a dibrominated precursor followed by formylation. For instance, reacting a 2,4-disubstituted thiazole with a lithiating agent can selectively deprotonate the 5-position, allowing for the introduction of an electrophile. researchgate.net Alternatively, a Grignard reaction can be employed; 2-bromothiazole (B21250) compounds can be converted into Grignard reagents, which then react with a formylating agent like N,N-dimethylformamide (DMF) to produce the 2-carbaldehyde. google.com A Sonogashira coupling reaction starting from 4-bromothiazole-2-carbaldehyde has also been reported, highlighting its use as a building block. thieme-connect.de

The synthesis of 5-Bromothiazole-2-carbaldehyde follows yet another distinct pathway. Common methods include the Vilsmeier-Haack reaction, which introduces an aldehyde group onto a thiazole ring using phosphorus oxychloride and DMF. smolecule.com Another approach is the oxidation of a corresponding alcohol or methyl group at the C2 position of a 5-bromothiazole (B1268178) precursor. smolecule.com It can also be prepared from 2-bromothiazole via a Grignard reaction followed by hydrolysis. smolecule.com

The following table summarizes the distinct synthetic approaches for these isomers:

| Compound | Key Synthetic Strategy | Common Starting Materials |

| This compound | Halogen dance reaction; Deprotection of a protected aldehyde. growingscience.com | 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole. growingscience.com |

| 4-Bromothiazole-2-carbaldehyde | Halogen-metal exchange followed by formylation; Grignard reaction. researchgate.netgoogle.com | 2,4-Dibromothiazole; 4-Bromothiazole. researchgate.netsigmaaldrich.com |

| 5-Bromothiazole-2-carbaldehyde | Vilsmeier-Haack reaction; Oxidation of a C2-substituent. smolecule.com | 2-Bromothiazole; 5-Bromothiazole-2-methanol. smolecule.com |

Control of Substitution Patterns on the Thiazole Ring

Achieving regiochemical control in the synthesis of substituted thiazoles is a central challenge in heterocyclic chemistry. The inherent electronic properties of the thiazole ring dictate its reactivity, with the C5 position being the most susceptible to electrophilic substitution due to the directing effect of the ring nitrogen. numberanalytics.commsu.edu However, a variety of advanced methods have been developed to override this natural reactivity and install substituents at the desired C2, C4, or C5 positions.

Ring Construction Methods: One of the most fundamental approaches to control substitution is to build the thiazole ring from acyclic precursors with the desired functionalities already in place. The Hantzsch thiazole synthesis, a classic method, involves the condensation of an α-haloketone with a thioamide, allowing for pre-defined substituents at the C2, C4, and C5 positions. mdpi.com

Post-Synthesis Modification: More commonly, substituents are introduced or manipulated on a pre-formed thiazole ring.

Directed Metalation and Halogen Dance Reactions: These are powerful tools for functionalizing positions that are not easily accessible through electrophilic substitution. As described for the synthesis of this compound, a "Halogen Dance" (HD) reaction can be used to move a halogen atom to a different position on the ring. growingscience.com The metalation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole with LDA at low temperatures leads to bromine migration from C2 to C4, enabling subsequent functionalization at the C2 position while leaving the bromine at C4. growingscience.com

Regioselective Cyclization: Cascade reactions offer an efficient route to highly substituted thiazoles. For example, a strategy involving a Michael addition/intramolecular cyclization process between 3-chlorochromones and thioamides has been developed to prepare a range of thiazoles with reversed regioselectivity in high yields. rsc.orgx-mol.com

Formal [4+1] Cycloaddition: This modern strategy provides versatile access to 4- and 5-monosubstituted or 4,5-disubstituted thiazoles through the reaction of NaSH with bromoisocyanoalkenes. acs.org This method addresses the challenge of performing conjugate additions to isocyanoalkenes and efficiently assembles the thiazole core. acs.org

These methodologies provide a synthetic toolkit that allows chemists to overcome the inherent reactivity of the thiazole ring and achieve specific substitution patterns required for complex targets like this compound and its isomers.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route is ultimately determined by the optimization of reaction parameters to maximize yield and purity while minimizing byproducts and reaction time. For the synthesis of this compound and related compounds, key factors include catalyst choice, solvent, temperature, and reaction time.

Research into the synthesis of related bromothiazole derivatives provides a framework for understanding optimization. For instance, in palladium-catalyzed cross-coupling reactions, which are common for functionalizing brominated heterocycles, yields can be dramatically improved by fine-tuning the conditions. In one study, the yield of a coupling reaction was increased from 55% to 91% by reducing the amount of tetrabutylammonium (B224687) fluoride (B91410) (TBAF), shortening the addition time, and adjusting the subsequent heating period. thieme-connect.de This highlights the sensitive interplay between reagents and reaction kinetics.

Catalyst selection is also paramount. In a cyclization reaction to form a pyrazole (B372694) derivative, using acetic acid as the catalyst led to a major unidentified byproduct, whereas switching to tosic acid exclusively formed the desired product, demonstrating how the choice of acid can dictate the reaction outcome. nih.gov

The following table outlines key parameters that are typically optimized in the synthesis of substituted thiazoles and their potential impact on the reaction.

| Parameter | Effect on Reaction | Example of Optimization |

| Catalyst System | Affects reaction rate, selectivity, and yield. The choice of metal (e.g., Pd, Cu) and ligand is crucial for cross-coupling reactions. thieme-connect.de | In a Sonogashira coupling, using a combination of CuI and Pd(PPh₃)₄ was effective. thieme-connect.de Switching from acetic acid to p-toluenesulfonic acid (p-TSA) prevented byproduct formation in a cyclization. nih.gov |

| Solvent | Influences reagent solubility, reaction rate, and sometimes the reaction pathway. Polar aprotic solvents like DMF or THF are common. | The use of triethylamine (B128534) (Et₃N) can act as both a solvent and a base in coupling reactions. thieme-connect.de |

| Temperature | Controls the reaction rate and can influence selectivity. Low temperatures (-90°C to 0°C) are often used for metalation steps to prevent side reactions. growingscience.comgoogle.com | Heating a coupling reaction to 50-80°C is often required to drive it to completion. thieme-connect.de |

| Reaction Time | Ensuring the reaction goes to completion without allowing for decomposition or side-product formation. | A coupling reaction was optimized by reducing the heating time from 50 minutes to 12 minutes. thieme-connect.de Deprotection of a dioxolane to form this compound required boiling for 9 hours. growingscience.com |

| Stoichiometry | The ratio of reactants, catalysts, and reagents can significantly impact yield and purity. | Reducing the amount of a fluoride source (TBAF) in a coupling reaction led to less byproduct formation and an increased yield from 55% to 91%. thieme-connect.de |

By systematically adjusting these parameters, chemists can develop robust and efficient syntheses for this compound, ensuring high yields and purity necessary for subsequent research and development.

Reactivity of the Aldehyde Functionality

The aldehyde group in this compound is a key site for various chemical reactions, including nucleophilic additions, condensations, olefinations, and redox transformations. These reactions are fundamental to the construction of more complex molecular architectures.

The aldehyde group is electrophilic and readily undergoes nucleophilic addition. smolecule.comcymitquimica.com For instance, reduction with sodium borohydride quantitatively converts the aldehyde to (4-bromo-1,3-thiazol-5-yl)methanol. growingscience.com This transformation highlights the aldehyde's susceptibility to hydride attack, forming a primary alcohol. While not specifically documented for this compound, aldehydes can generally react with cyanide ions to form cyanohydrins, a reaction that provides a route to α-hydroxy acids.

Condensation reactions of this compound with primary amines lead to the formation of imines, also known as Schiff bases. smolecule.com For example, it reacts with hydroxylamine (B1172632) hydrochloride to form the corresponding oxime. growingscience.com These reactions are crucial in the synthesis of various heterocyclic compounds and have applications in medicinal chemistry.

The Wittig reaction and its modifications, like the Horner–Wadsworth–Emmons (HWE) reaction, are powerful methods for converting aldehydes into alkenes. masterorganicchemistry.comwikipedia.org The Wittig reaction utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone. masterorganicchemistry.comwikipedia.org The HWE reaction, a variation of the Wittig reaction, employs a phosphonate (B1237965) carbanion and typically favors the formation of (E)-alkenes. wikipedia.org The reaction begins with the deprotonation of a phosphonate to create a nucleophilic carbanion, which then adds to the aldehyde. wikipedia.org This methodology is broadly applicable and allows for the synthesis of various substituted alkenes. youtube.comnih.gov

Aldehydes can be readily oxidized to carboxylic acids. libretexts.orglardbucket.org Reagents such as chromium trioxide (CrO₃) in an acidic aqueous solution, commonly known as the Jones reagent, are effective for this transformation, often providing good yields at room temperature. libretexts.orglibretexts.org Another common oxidizing agent is potassium permanganate. libretexts.org This conversion is a fundamental transformation in organic synthesis, providing access to the corresponding carboxylic acid derivative. orgsyn.org

The aldehyde group can be reduced to a primary alcohol or further to a methyl group. The reduction to (4-bromo-1,3-thiazol-5-yl)methanol is achieved in quantitative yield using sodium borohydride. growingscience.com This highlights a common and efficient method for alcohol formation from aldehydes. While specific examples for the complete reduction to a methyl group are not detailed in the provided context, this transformation is a standard procedure in organic chemistry, often accomplished through methods like the Wolff-Kishner or Clemmensen reduction.

Oxidative Transformations to Carboxylic Acids

Reactivity of the C-4 Bromine Atom on the Thiazole Ring

The bromine atom at the C-4 position of the thiazole ring is susceptible to various substitution reactions, particularly those catalyzed by transition metals. This reactivity allows for the introduction of a wide array of substituents at this position.

The C-Br bond on the thiazole ring is active and can participate in nucleophilic substitution reactions. quinoline-thiophene.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are particularly effective for forming new carbon-carbon bonds at this position.

The Suzuki coupling reaction involves the cross-coupling of the bromothiazole with an organoboron compound, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. nih.govtestbook.com This reaction is a versatile method for creating biaryl or vinyl-substituted thiazoles. nih.govjst.go.jp

The Sonogashira coupling provides a route to alkynyl-substituted thiazoles by reacting the bromothiazole with a terminal alkyne. nrochemistry.comresearchgate.netnih.gov This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. nrochemistry.comnih.govnanochemres.org The reactivity of aryl halides in Sonogashira couplings generally follows the order I > Br > Cl. nrochemistry.com

These coupling reactions significantly enhance the synthetic utility of this compound, allowing for the construction of complex molecules with diverse functionalities.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Sonogashira)

Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the bromine atom at the C4 position serves as a versatile handle for such reactions. nih.gov

The Suzuki-Miyaura coupling involves the reaction of the bromothiazole with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. yonedalabs.comrsc.org This reaction is widely used for the formation of aryl-aryl or aryl-vinyl bonds. nih.govharvard.edu The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. uwindsor.ca The reaction tolerates a wide variety of functional groups and is often carried out in aqueous or mixed solvent systems. rsc.org

The Stille coupling utilizes an organotin reagent as the coupling partner for the bromothiazole. organic-chemistry.org This reaction is known for its tolerance of a wide range of functional groups and the stability of the organostannane reagents. orgsyn.org The catalytic cycle is similar to the Suzuki coupling, involving oxidative addition, transmetalation, and reductive elimination. harvard.edu However, a significant drawback of the Stille reaction is the toxicity of the organotin compounds. organic-chemistry.org

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between the bromothiazole and a terminal alkyne. numberanalytics.comgold-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. nrochemistry.comrsc.org The reaction can often be performed under mild conditions, including at room temperature. nrochemistry.com The reactivity of the halide in Sonogashira coupling generally follows the trend I > OTf > Br > Cl. nrochemistry.com

| Reaction | Coupling Partner | Typical Catalyst System | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagents (e.g., Boronic Acids) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₃PO₄) | Tolerates a wide range of functional groups; can often be run in aqueous media. rsc.orguwindsor.ca |

| Stille | Organotin Reagents (Organostannanes) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance; toxic tin reagents are a major drawback. organic-chemistry.orgorgsyn.org |

| Sonogashira | Terminal Alkynes | Pd(0) catalyst and Cu(I) co-catalyst (e.g., CuI), Base (e.g., Amine) | Mild reaction conditions; effective for creating C(sp²)-C(sp) bonds. gold-chemistry.orgnrochemistry.com |

Directed Ortho-Metalation and Subsequent Electrophilic Quenching

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org The process involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. wikipedia.orgbaranlab.org The resulting organometallic intermediate can then be trapped with a variety of electrophiles. organic-chemistry.org

In the context of thiazole chemistry, the substituents on the ring can act as DMGs. For this compound, the aldehyde group, after in-situ protection, or other functional groups can direct metalation. The aldehyde can be transiently protected by addition of an amide anion, which then acts as a directing group. harvard.edu The nitrogen and sulfur atoms of the thiazole ring itself can also influence the regioselectivity of metalation. harvard.edu The choice of base is critical, with common options including n-butyllithium, sec-butyllithium, and tert-butyllithium, often in the presence of an additive like tetramethylethylenediamine (TMEDA) to increase basicity. baranlab.org

Following the metalation step, the introduction of an electrophile allows for the installation of a wide range of functional groups at the deprotonated position. This two-step sequence provides a versatile method for the synthesis of polysubstituted thiazoles.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic or heteroaromatic ring. oxfordsciencetrove.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.pub

For SNAr to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups. pressbooks.pub In this compound, the aldehyde group and the thiazole ring itself are electron-withdrawing, which can facilitate the displacement of the bromine atom by a nucleophile. The reaction is further enhanced by the ability of the thiazole ring to stabilize the negative charge of the Meisenheimer intermediate. Common nucleophiles for SNAr reactions include amines, alkoxides, and thiolates.

Reactivity of the Thiazole Heterocycle

Electrophilic Substitution Reactions on the Ring System

Electrophilic aromatic substitution is a characteristic reaction of many aromatic compounds. However, the thiazole ring is generally considered to be electron-deficient, which deactivates it towards electrophilic attack compared to benzene. The presence of the electron-withdrawing aldehyde group in this compound further deactivates the ring.

Halogen Dance Reactions and Their Synthetic Implications

The halogen dance reaction is an intriguing isomerization process observed in halogenated aromatic and heteroaromatic compounds, where a halogen atom migrates from one position to another on the ring system upon treatment with a strong base. acs.orgnih.gov This reaction proceeds through a series of deprotonation and metal-halogen exchange steps. scribd.com

In the context of bromothiazoles, treatment with a strong base like lithium diisopropylamide (LDA) can induce a halogen dance. acs.org For instance, 2-bromothiazole derivatives have been shown to rearrange to the 4-bromo isomers. acs.org This rearrangement is driven by the formation of a more stable lithiated intermediate. scribd.com The synthetic utility of the halogen dance lies in its ability to provide access to regioisomers that may be difficult to synthesize directly. growingscience.com By carefully controlling the reaction conditions and the timing of electrophile addition, it is possible to functionalize the thiazole ring at different positions. growingscience.comacs.org

| Aspect | Description |

|---|---|

| Mechanism | Involves deprotonation by a strong base followed by a 1,2-transposition of the lithium and halogen moieties to form a more stable organolithium species. acs.org |

| Driving Force | The reaction proceeds in the direction that forms the most thermodynamically stable lithiated intermediate. scribd.com |

| Synthetic Utility | Provides access to otherwise difficult-to-prepare regioisomers of halogenated thiazoles and allows for subsequent functionalization at the new lithiated position. growingscience.com |

Ring-Opening Reactions and Rearrangements

While thiazoles are generally stable aromatic heterocycles, they can undergo ring-opening reactions under certain conditions. These reactions often involve nucleophilic attack at the C2 or C5 position, or cleavage of the C-S bond. For example, treatment of some thiazole derivatives with strong organolithium reagents can lead to thiophilic addition and subsequent ring-opening. researchgate.net

The presence of the aldehyde and bromine substituents on the this compound ring can influence its stability and susceptibility to ring-opening. The electron-withdrawing nature of these groups can make the ring more susceptible to nucleophilic attack. Rearrangements of the thiazole ring itself are less common but can be induced under thermal or photochemical conditions, or through interaction with transition metals.

Synthetic Utility and Applications of 4 Bromothiazole 5 Carbaldehyde

Building Block for Complex Heterocyclic Structures

The strategic placement of the bromo and formyl functionalities on the thiazole (B1198619) ring makes 4-bromothiazole-5-carbaldehyde an ideal precursor for the synthesis of diverse and complex heterocyclic systems.

Synthesis of Fused Thiazole Systems (e.g., Thiazolopyridazines)

The thiazole nucleus is a key component in many biologically active compounds. The fusion of a thiazole ring with other heterocyclic systems, such as pyridazine, can lead to novel scaffolds with unique pharmacological profiles. This compound serves as a key starting material in the synthesis of such fused systems. For instance, it can be utilized in multi-step reaction sequences to construct thiazolo[4,5-d]pyridazine (B3050600) derivatives. researchgate.net The aldehyde group can undergo condensation reactions, while the bromine atom allows for subsequent cyclization or cross-coupling reactions, ultimately leading to the desired fused heterocyclic core. The synthesis of thiazolo[4,5-b]pyridines, another important class of fused heterocycles, often involves the annulation of a pyridine (B92270) ring onto a pre-existing thiazole derivative. dmed.org.ua

Construction of Polysubstituted Thiazole Derivatives

The presence of both an aldehyde and a bromine atom on the thiazole ring of this compound provides two distinct points for functionalization, enabling the synthesis of a wide array of polysubstituted thiazole derivatives. google.com The aldehyde group can be readily transformed into various other functional groups or used in condensation reactions to introduce new substituents. The bromine atom can participate in a variety of cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl, heteroaryl, or alkyl groups at the 4-position of the thiazole ring. nih.gov This dual reactivity allows for a high degree of molecular diversity to be generated from a single, readily accessible starting material.

Preparation of Pyrazole-Linked and Pyridine-Linked Thiazole Derivatives

Hybrid molecules that incorporate multiple heterocyclic motifs often exhibit interesting biological activities. This compound is a valuable precursor for the synthesis of pyrazole-linked and pyridine-linked thiazole derivatives. The aldehyde functionality can be reacted with hydrazine (B178648) derivatives to construct a pyrazole (B372694) ring, or with various reagents to build a pyridine ring, directly attached to the thiazole core. mdpi.comnih.gov For example, condensation of the aldehyde with an appropriate nitrogen-containing species can initiate the formation of a new heterocyclic ring. nih.govekb.eg The bromine atom can be further functionalized to introduce additional diversity into the final molecule. This approach has been used to generate libraries of novel compounds for screening in drug discovery programs. nih.govclockss.org

Divergent Synthesis of Macrocyclic Compounds

Macrocycles are an important class of compounds with applications in drug discovery and materials science. frontiersin.org The development of efficient and flexible methods for their synthesis is an area of active research. This compound can be employed in divergent synthetic strategies to access a variety of macrocyclic structures. nih.gov The aldehyde and bromine functionalities can be used as handles to tether the thiazole unit into a larger macrocyclic framework. For instance, the aldehyde can be converted into an alkyne or an azide, which can then participate in a "click" cycloaddition reaction to form the macrocycle. wgtn.ac.nz This approach allows for the rapid construction of diverse macrocyclic libraries from a common intermediate.

Precursor for Advanced Molecular Architectures

Beyond its use as a building block for complex heterocycles, this compound also serves as a key precursor for the development of advanced molecular architectures with specific functions, particularly in the realm of chemical biology.

Development of Scaffolds for Chemical Biology Investigations (e.g., enzyme inhibitors, receptor ligands)

The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. nih.govnih.gov By using this compound as a starting material, chemists can design and synthesize novel molecular scaffolds for investigation as enzyme inhibitors or receptor ligands. The ability to readily functionalize both the aldehyde and the bromine positions allows for the fine-tuning of the molecule's properties to optimize its interaction with a biological target. For example, derivatives of this compound have been explored as potential inhibitors of enzymes such as 15-prostaglandin dehydrogenase and lactate (B86563) dehydrogenase. nih.govnih.gov Furthermore, the thiazole core can be incorporated into ligands for G-protein coupled receptors, such as dopamine (B1211576) D2 receptors. google.com

Below is a table summarizing the synthetic utility of this compound:

| Application Area | Specific Use | Key Reactions/Strategies | Resulting Structures |

| Complex Heterocyclic Structures | Synthesis of Fused Thiazole Systems | Condensation, Cyclization, Cross-coupling | Thiazolopyridazines, Thiazolopyridines |

| Construction of Polysubstituted Thiazoles | Functional group interconversion, Cross-coupling | Diverse substituted thiazoles | |

| Preparation of Linked Heterocycles | Condensation, Ring-forming reactions | Pyrazole-linked thiazoles, Pyridine-linked thiazoles | |

| Divergent Synthesis of Macrocycles | "Click" chemistry, Macrocyclization reactions | Macrocyclic compounds | |

| Advanced Molecular Architectures | Scaffolds for Chemical Biology | Combinatorial synthesis, Structure-activity relationship studies | Enzyme inhibitors, Receptor ligands |

Materials Science Applications (e.g., conjugated organic materials)

The unique electronic properties and reactive handles of the bromothiazole scaffold make it a valuable building block for advanced materials. Brominated thiazoles, including this compound, are considered important precursors in the synthesis of conjugated organic materials. researchgate.net These materials are integral to the development of organic electronics, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The utility of this compound in this field stems from its bifunctional nature. The bromine atom at the 4-position serves as a reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), allowing for the strategic introduction of various aryl or heteroaryl units. This is a common strategy for constructing the backbone of conjugated polymers. researchgate.net Concurrently, the carbaldehyde (aldehyde) group at the 5-position can undergo a variety of condensation reactions to extend the conjugated system or attach the molecule to other substrates.

Research efforts have focused on synthesizing brominated thiazoles as precursors for common electron-accepting units used in conjugated materials, such as 2,1,3-benzothiadiazole (B189464) (BTD) and quinoxaline (B1680401) (Qx). researchgate.net The incorporation of the thiazole moiety can influence the material's electronic properties, charge transport characteristics, and molecular packing. Therefore, this compound represents a versatile building block for creating novel functional materials with tailored properties.

Table 1: Potential Applications in Materials Science

| Material Type | Role of this compound | Potential Property Influence |

|---|---|---|

| Conjugated Polymers | Monomeric building block for polymerization via cross-coupling (at Br) and condensation (at CHO). | Tuning of HOMO/LUMO energy levels, charge mobility, and solubility. |

| Organic Dyes | Core scaffold for synthesizing donor-acceptor type dyes for dye-sensitized solar cells (DSSCs). | Modification of light-absorption spectra and electron injection efficiency. |

| Small Molecule Semiconductors | Precursor for creating active materials in Organic Field-Effect Transistors (OFETs). | Enhancement of charge carrier mobility and operational stability. |

Methodologies for Diversity-Oriented Synthesis Using this compound

Diversity-oriented synthesis (DOS) is a powerful strategy aimed at the efficient generation of large collections of structurally diverse small molecules for high-throughput screening and drug discovery. nih.gov this compound is an excellent starting scaffold for DOS due to its two distinct and orthogonally reactive functional groups: the aldehyde and the bromo-substituent. This allows for the systematic and combinatorial introduction of molecular diversity at two different points on the thiazole core.

Methodologies for leveraging this scaffold in DOS include:

Multi-component Reactions (MCRs): The aldehyde group is a prime participant in MCRs, such as the Biginelli or Hantzsch-type reactions. nih.gov By reacting this compound with other components like a β-dicarbonyl compound and a urea (B33335) or thiourea (B124793) derivative, complex heterocyclic systems can be assembled in a single, efficient step. nih.gov This approach rapidly increases molecular complexity and generates a library of compounds with a preserved bromo-thiazole unit, which can be used for further functionalization.

Sequential Cross-Coupling and Condensation: A powerful DOS strategy involves the sequential modification of the two reactive sites. For instance, the bromine atom can first be subjected to a Suzuki-Miyaura cross-coupling reaction with a library of boronic acids to generate a diverse set of 4-arylthiazole-5-carbaldehydes. chim.it Subsequently, the aldehyde group in each of these products can be reacted with a library of amines, hydrazines, or other nucleophiles to create imines, hydrazones, or other derivatives. This sequential approach allows for the exponential generation of a large compound library from a small set of starting materials.

Scaffold Decoration and Elaboration: The thiazole ring itself can be a central component of a larger, biologically relevant scaffold, such as in thiopeptide antibiotics. chim.itresearchgate.net In this context, this compound can be used in complex, multi-step syntheses where the aldehyde is transformed into other functional groups or used to build a portion of a macrocyclic structure, while the bromine atom serves as a handle for late-stage diversification. chim.it

Table 2: Methodologies for Diversity-Oriented Synthesis

| Methodology | Reactive Site Utilized | Type of Diversity Introduced | Example Reaction |

|---|---|---|---|

| Multi-component Reactions | Aldehyde (-CHO) | Introduction of complex cyclic structures. | Biginelli Reaction nih.gov |

| Suzuki-Miyaura Coupling | Bromine (-Br) | Introduction of diverse aryl and heteroaryl groups. | Palladium-catalyzed cross-coupling with boronic acids. chim.it |

| Reductive Amination | Aldehyde (-CHO) | Introduction of diverse amine functionalities. | Reaction with primary/secondary amines in the presence of a reducing agent. |

| Wittig Reaction | Aldehyde (-CHO) | Conversion of aldehyde to an alkene with various substituents. | Reaction with phosphonium (B103445) ylides. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,1,3-benzothiadiazole (BTD) |

| Quinoxaline (Qx) |

| β-dicarbonyl compound |

| Urea |

| Thiourea |

| Boronic acids |

| Amines |

| Hydrazines |

Spectroscopic and Structural Elucidation of 4 Bromothiazole 5 Carbaldehyde and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual atoms. For 4-Bromothiazole-5-carbaldehyde and its derivatives, both ¹H and ¹³C NMR, along with two-dimensional techniques, are employed to assign the structure definitively.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of this compound, the aldehyde proton (CHO) typically appears as a singlet in the downfield region, around δ 9.93 ppm. growingscience.com The proton at the C2 position of the thiazole (B1198619) ring (H-2) also resonates as a singlet, generally found at approximately δ 9.02 ppm. growingscience.com The chemical shifts can be influenced by the solvent used and the presence of other functional groups in derivatives. For instance, in a derivative where the aldehyde is protected as a dioxolane, the acetal (B89532) proton appears as a singlet around δ 6.11 ppm, and the H-2 proton is observed at δ 8.75 ppm. growingscience.com

¹H NMR Data for this compound and a Derivative

| Compound | Proton | Chemical Shift (δ ppm) | Multiplicity | Solvent |

|---|---|---|---|---|

| This compound | CHO | 9.93 | s | CDCl₃ |

| H-2 | 9.02 | s | CDCl₃ | |

| 4-Bromo-5-(1,3-dioxolan-2-yl)thiazole | O-CH-O | 6.11 | s | CDCl₃ |

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, the carbonyl carbon of the aldehyde group is highly deshielded and appears at a characteristic chemical shift of around δ 183.55 ppm. growingscience.com The carbons of the thiazole ring show distinct signals; for example, C2 is typically found around δ 158.08 ppm, C4 (bearing the bromine) around δ 140.08 ppm, and C5 around δ 144.69 ppm. growingscience.com These values can vary slightly depending on the specific derivative. For instance, in a related dicarbaldehyde derivative, the C5-CHO carbon appears at δ 184.66 ppm. growingscience.com

¹³C NMR Data for this compound and a Derivative

| Compound | Carbon | Chemical Shift (δ ppm) | Solvent |

|---|---|---|---|

| 4-Bromo-2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | C=O | 183.55 | CDCl₃ |

| C-2 | 185.54 | CDCl₃ | |

| C-5 | 134.62 | CDCl₃ | |

| C-4 | 132.78 | CDCl₃ | |

| 4-Bromo-1,3-thiazole-2,5-dicarbaldehyde | 5-C=O | 184.66 | CDCl₃ |

| 4-C=O | 161.57 | CDCl₃ | |

| C-2 | 158.08 | CDCl₃ | |

| C-5 | 144.69 | CDCl₃ |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton and carbon signals and for determining the connectivity within the molecule. orientjchem.orgnih.gov

COSY (Correlation Spectroscopy) : This experiment establishes correlations between protons that are coupled to each other. nih.govamazonaws.com For derivatives of this compound with aliphatic side chains, COSY is instrumental in tracing the proton-proton coupling networks within those chains. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms. nih.govamazonaws.com This is fundamental for assigning the carbon signals based on the already assigned proton signals. For instance, the H-2 proton signal would show a cross-peak with the C2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals correlations between protons and carbons that are separated by two or three bonds. nih.govnih.gov This is particularly useful for connecting different fragments of the molecule. For example, the aldehyde proton (CHO) would show a correlation to the C5 carbon of the thiazole ring, confirming its position. nih.gov Similarly, the H-2 proton would show correlations to C4 and C5.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY is used to identify protons that are close in space, even if they are not directly coupled. acs.orgnih.gov This can help in determining the stereochemistry and conformation of derivatives. For example, in complex derivatives, NOESY can show spatial proximity between protons on the thiazole ring and protons on adjacent substituents. acs.orgnih.gov

The combined application of these 2D NMR techniques provides a comprehensive and unambiguous structural elucidation of this compound and its derivatives. orientjchem.orgnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation of the molecule. The mass spectrum of a compound like 4-Bromobenzaldehyde, a related structure, shows a characteristic fragmentation pattern. nist.gov For this compound, the molecular ion peak [M]⁺ would be expected, along with peaks corresponding to the two bromine isotopes (⁷⁹Br and ⁸¹Br), resulting in an [M+2]⁺ peak of similar intensity. beilstein-journals.org Common fragmentation pathways would likely involve the loss of the bromine atom, the formyl group (CHO), or carbon monoxide (CO). The fragmentation pattern provides a fingerprint that can be used for identification and structural confirmation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of protonated molecules [M+H]⁺ or other adducts with minimal fragmentation. sigmaaldrich.combohrium.com This makes it particularly useful for determining the molecular weight of the parent compound with high accuracy. nih.govnih.gov For this compound and its derivatives, ESI-MS is often coupled with liquid chromatography (LC-MS) to analyze reaction mixtures and purified products. growingscience.comnih.gov The presence of the characteristic isotopic pattern of bromine ([M+H]⁺ and [M+H+2]⁺) is a key diagnostic feature in the ESI-MS spectra of these compounds. growingscience.combeilstein-journals.org For instance, a derivative, 4-Bromo-2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde, shows prominent [M+H]⁺ and [M+H+2]⁺ peaks at m/z 236 and 238, respectively. growingscience.com

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound and its derivatives, IR spectra reveal characteristic absorption bands that confirm the presence of key structural motifs.

For instance, the IR spectrum of 4-bromo-1,3-thiazole-2,5-dicarbaldehyde, a related derivative, displays strong carbonyl (C=O) stretching vibrations at 1694 cm⁻¹ and 1668 cm⁻¹. growingscience.com Another derivative, 4-bromo-2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde, shows a prominent C=O stretching band at 1668 cm⁻¹, in addition to bands associated with the hydroxyl group. growingscience.com The presence of a phenolic O–H stretch around 3200 cm⁻¹ and C–Br vibrations near 600 cm⁻¹ can be observed in derivatives like 4-(5-bromothiazol-2-yloxy)phenol.

A comparative look at different derivatives reveals the influence of substituents on the vibrational frequencies. For example, in methyl 4-bromo-5-formyl-1,3-thiazole-2-carboxylate, the ester and aldehyde carbonyl groups exhibit distinct stretching frequencies at 1717 cm⁻¹ and 1668 cm⁻¹, respectively. growingscience.com The IR spectrum of 4-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde, where the 5-carbaldehyde is protected, shows a C=O stretch at 1730 cm⁻¹. growingscience.com

Table 1: Characteristic IR Absorption Bands for this compound Derivatives

| Compound | Functional Group | Wavenumber (cm⁻¹) |

|---|---|---|

| 4-Bromo-1,3-thiazole-2,5-dicarbaldehyde | Aldehyde C=O | 1694, 1668 |

| Methyl 4-bromo-5-formyl-1,3-thiazole-2-carboxylate | Ester C=O, Aldehyde C=O | 1717, 1668 |

| 4-Bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde | Aldehyde C=O | 1730 |

| 4-Bromo-2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | Aldehyde C=O | 1668 |

This table is generated based on data from the text. growingscience.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive proof of the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the provided search results, data for closely related derivatives offer significant insights. For example, the crystal structure of 2,4-diacetyl-5-bromothiazole has been determined. researchgate.net This compound crystallizes in the triclinic space group P-1 with the following unit cell parameters: a = 4.040 Å, b = 8.254 Å, c = 13.208 Å, α = 96.191°, β = 93.865°, and γ = 94.067°. researchgate.net The structure reveals interesting intramolecular halogen bonding between the 4-acetyl group and the bromine at position 5, as well as intermolecular halogen bonding. researchgate.net

Another related compound, 5-bromo-benzothiazole-2-carbaldehyde (B1519838), crystallizes in the monoclinic space group P2₁/c. Its unit cell parameters are a = 7.42 Å, b = 12.58 Å, c = 14.23 Å, and β = 105.7°. The benzothiazole (B30560) core is planar, with the aldehyde group showing a slight dihedral angle of 8.9° relative to the fused ring system.

The study of such derivatives is crucial for understanding how the bromine atom and the aldehyde group influence the crystal packing and non-covalent interactions, which are vital for materials science applications. researchgate.netnih.gov

Table 2: Crystallographic Data for 2,4-Diacetyl-5-bromothiazole

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 4.040 (2) |

| b (Å) | 8.254 (5) |

| c (Å) | 13.208 (8) |

| α (°) | 96.191 (17) |

| β (°) | 93.865 (16) |

| γ (°) | 94.067 (11) |

This table is generated based on data from the text. researchgate.net

Chromatographic Techniques for Purity Assessment (e.g., GC/MS, LC/MS)

Chromatographic techniques coupled with mass spectrometry are indispensable for assessing the purity of synthesized compounds and for analyzing complex mixtures. Both Gas Chromatography-Mass Spectrometry (GC/MS) and Liquid Chromatography-Mass Spectrometry (LC/MS) are routinely employed in the characterization of this compound and its derivatives.

LC/MS analysis has been successfully used to prove the structure of various 4-bromothiazole (B1332970) derivatives. growingscience.com For instance, in the analysis of methyl 4-bromo-5-formyl-1,3-thiazole-2-carboxylate, LC/MS showed a peak corresponding to the protonated molecule [M+H]⁺ at m/z 172. growingscience.com Similarly, for 4-bromo-2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde, the [M+H]⁺ and [M+H+2]⁺ ions were observed at m/z 236 and 238, respectively, which is characteristic of a bromine-containing compound. growingscience.com The typical setup for such analyses might involve a C18 column with an acetonitrile-water mobile phase. growingscience.comhpst.cz

GC/MS is also a valuable tool. The analysis of 4-bromo-1,3-thiazole-2,5-dicarbaldehyde by GC/MS revealed the molecular ion [M]⁺ at m/z 218.9 and the isotopic peak [M+2]⁺ at m/z 220.9, confirming the presence of a single bromine atom. growingscience.com It is important to note that the analysis of certain derivatives by GC/MS can sometimes be complicated by on-column reactions, such as the condensation of amines with aldehydes.

The choice between LC/MS and GC/MS often depends on the volatility and thermal stability of the compound. For less volatile or thermally labile compounds, LC/MS is generally the preferred method. nih.gov

Table 3: Mass Spectrometry Data for 4-Bromothiazole Derivatives

| Compound | Technique | Observed Ions (m/z) |

|---|---|---|

| Methyl 4-bromo-5-formyl-1,3-thiazole-2-carboxylate | LC/MS | 172 [M+H]⁺ |

| 4-Bromo-2-(1-hydroxyethyl)-1,3-thiazole-5-carbaldehyde | LC/MS | 236 [M+H]⁺, 238 [M+H+2]⁺ |

| 4-Bromo-1,3-thiazole-2,5-dicarbaldehyde | GC/MS | 218.9 [M]⁺, 220.9 [M+2]⁺ |

This table is generated based on data from the text. growingscience.com

Theoretical and Computational Investigations of 4 Bromothiazole 5 Carbaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of thiazole (B1198619) derivatives. For instance, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to determine the optimized geometric parameters of similar molecules like 5-bromo-benzothiazole-2-carbaldehyde (B1519838), showing good agreement with experimental X-ray diffraction data. This validation of the computational methodology suggests its applicability to 4-bromothiazole-5-carbaldehyde for obtaining reliable structural and electronic information.

Frontier Molecular Orbital (FMO) analysis is a key component of electronic structure characterization. In a related compound, 5-bromo-benzothiazole-2-carbaldehyde, FMO analysis at the CAM-B3LYP/def2-TZVP level revealed a HOMO-LUMO energy gap of 4.21 eV. The Highest Occupied Molecular Orbital (HOMO) was localized on the bromine atom and the thiazole ring, while the Lowest Unoccupied Molecular Orbital (LUMO) was predominantly on the aldehyde group. This separation of the HOMO and LUMO facilitates intramolecular charge transfer (ICT). Similar analyses for this compound would provide insights into its electronic stability and potential for ICT.

Natural Bond Orbital (NBO) analysis can further dissect the electronic characteristics by examining charge distribution and hyperconjugative interactions. For thiazole derivatives, NBO analysis helps in understanding the stability derived from non-covalent and hyperconjugative interactions in their solid state. researchgate.net In the case of this compound, such analysis would quantify the electron-withdrawing effects of the bromine and aldehyde groups on the thiazole ring.

The molecular electrostatic potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the electron density distribution and helps identify sites susceptible to electrophilic and nucleophilic attack. For 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone, MEP analysis showed the maximum electron density located on a nitrogen atom of the imidazole (B134444) ring, indicating a likely site for electrophilic interaction. orientjchem.org A similar MEP analysis for this compound would highlight the electrophilic nature of the aldehyde carbon and the nucleophilic character of the thiazole nitrogen and sulfur atoms.

Calculated Electronic Properties of a Thiazole Derivative

| Property | Value | Computational Method |

|---|---|---|

| HOMO-LUMO Gap | 4.21 eV | CAM-B3LYP/def2-TZVP |

| HOMO Energy | -6.54 eV | CAM-B3LYP/def2-TZVP |

| LUMO Energy | -2.33 eV | CAM-B3LYP/def2-TZVP |

This table presents data for the related compound 5-bromo-benzothiazole-2-carbaldehyde as a reference for the expected electronic properties of this compound.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling plays a crucial role in understanding the mechanisms of reactions involving thiazole derivatives. For example, in the synthesis of 2,5- and 4,5-disubstituted thiazoles, computational studies can confirm the regioselectivity of cyclization reactions. researchgate.net DFT calculations are often employed to model the transition states of key reaction steps, providing insights into the reaction pathways and the factors that control selectivity. acs.org

In the context of this compound, computational modeling could be used to investigate various reactions, such as nucleophilic additions to the carbaldehyde group or cross-coupling reactions at the C-Br bond. For instance, modeling the transition state of a Wittig reaction involving the aldehyde would help predict the stereochemical outcome (E/Z selectivity) of the resulting alkene. wgtn.ac.nz

Furthermore, computational methods can be used to explore the potential for intramolecular interactions that might influence reactivity. For example, in 2,4-diacetyl-5-bromothiazole, halogen bonding between the bromine atom and a carbonyl oxygen has been observed, which can affect the molecule's conformation and reactivity. researchgate.net Similar intramolecular interactions could be investigated in this compound.

Prediction of Reactivity and Regioselectivity Profiles

Computational chemistry offers powerful tools for predicting the reactivity and regioselectivity of molecules like this compound. The RegioSQM method, for example, can predict the regioselectivity of electrophilic aromatic substitution reactions in heteroaromatic systems by calculating the free energies of protonation at different positions. rsc.org This method has shown high accuracy in a retrospective analysis of numerous literature examples. rsc.org

For this compound, the electron-withdrawing nature of both the bromo and carbaldehyde substituents deactivates the thiazole ring towards electrophilic attack. However, computational analysis can predict the most likely site for substitution if a reaction were to occur under forcing conditions. Conversely, for nucleophilic aromatic substitution, computational models can predict the relative reactivity of different positions on the ring.

Predicted Regioselectivity in a Polyhalogenated Heteroarene

| Position | Relative Reactivity |

|---|---|

| C4 | > C2 |

This table illustrates the general order of reactivity for polyhalogenated pyrimidines in cross-coupling reactions, demonstrating how computational predictions can guide synthetic strategies. nih.gov

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound is crucial for understanding its three-dimensional structure and how it influences its properties and interactions. The rotation around the single bond connecting the carbaldehyde group to the thiazole ring can lead to different conformers. Computational methods can be used to calculate the potential energy surface for this rotation and identify the most stable conformers. In a related benzothiazole (B30560) derivative, two low-energy rotamers differing by a small dihedral angle were identified.

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. nih.govchemrxiv.org For this compound, MD simulations could be used to explore its conformational flexibility in different solvent environments. This is particularly relevant if the molecule is being considered for biological applications, as its conformation in an aqueous environment or within a protein binding site can differ significantly from its gas-phase or solid-state structure. researchgate.net

MD simulations are also valuable for studying intermolecular interactions. For example, simulations can be used to investigate the stability of this compound in biological membranes or its binding mode within the active site of a target protein. By analyzing the trajectories from MD simulations, one can gain insights into the key interactions that stabilize a particular conformation or binding pose. nih.gov

Future Perspectives and Emerging Research Directions

Development of Sustainable and Eco-Friendly Synthetic Routes

The development of green and sustainable synthetic methods for thiazole (B1198619) derivatives is a significant area of current research. bepls.comresearchgate.net Traditional synthetic routes often involve hazardous reagents and generate substantial waste. bepls.com Consequently, there is a growing emphasis on creating eco-friendly protocols for the synthesis of thiazoles, including 4-Bromothiazole-5-carbaldehyde. researchgate.netresearchgate.netresearchgate.net

Key strategies in this area include:

Microwave-assisted synthesis: This technique can lead to rapid reaction times and high yields, often without the need for catalysts. researchgate.netfigshare.com

Use of green solvents: Replacing toxic solvents like DMF and nitrobenzene (B124822) with more environmentally benign alternatives such as water, polyethylene (B3416737) glycol (PEG)-400, or biomass-derived solvents is a critical focus. bepls.comresearchgate.netuniv-lorraine.fr

Catalyst-free reactions: Developing synthetic methods that proceed efficiently without a catalyst simplifies purification and reduces environmental impact. bepls.comresearchgate.net

One-pot, multi-component reactions: These reactions improve efficiency by combining multiple synthetic steps into a single operation, reducing waste and saving time. bepls.commdpi.com

Ultrasonic irradiation: This method can enhance reaction rates and yields, providing a greener alternative to conventional heating. bepls.commdpi.com

Researchers are actively exploring these green chemistry principles to develop more sustainable pathways to this compound and its derivatives, minimizing the environmental footprint of their production. researchgate.netresearchgate.net The use of recyclable catalysts, such as silica-supported tungstosilisic acid, is also a promising approach. bepls.commdpi.com

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the thiazole ring is crucial for creating new molecules with desired properties. kuey.net Catalytic C-H bond activation has emerged as a powerful and atom-economical strategy for modifying thiazoles. organic-chemistry.orgthieme-connect.com

Future research in this area is likely to focus on:

Palladium-catalyzed cross-coupling: Ligand-free palladium acetate (B1210297) has been shown to be highly efficient for the direct arylation of thiazoles at very low catalyst loadings. organic-chemistry.org Further exploration of various palladium catalysts and reaction conditions could expand the scope of this methodology for functionalizing this compound. organic-chemistry.orgsci-hub.se

Regiodivergent C-H alkynylation: The use of different metal catalysts, such as Ruthenium(II) and Palladium(II), can allow for selective alkynylation at different positions of the thiazole ring, offering a versatile tool for creating complex molecular structures. rsc.org

Cobalt-catalyzed alkenylation: Cobalt-Xantphos catalysts have been developed for the C2-alkenylation of thiazoles, providing a cost-effective alternative to more expensive noble metal catalysts. thieme-connect.com

Nickel-catalyzed arylation: Air- and moisture-stable iminopyridine-based α-diimine nickel(II) complexes have been used for the direct C5-H bond arylation of thiazole derivatives under aerobic conditions. researchgate.net

The development of new and more efficient catalytic systems will continue to be a major driver of innovation in thiazole chemistry, enabling the synthesis of a wider range of functionalized derivatives. kuey.netorganic-chemistry.org

Integration into Automated Synthesis and Flow Chemistry Platforms

Automated synthesis and flow chemistry are transforming the way chemical synthesis is performed, offering advantages in terms of speed, efficiency, and safety. durham.ac.ukresearchgate.net The integration of the synthesis of this compound and its derivatives into these platforms is an emerging area of research. figshare.comdurham.ac.uk

Key developments include:

Modular flow microreactors: These systems allow for the continuous synthesis of substituted thiazoles with high purity and good yields. durham.ac.uk They can be readily adapted for multistep transformations without the need for manual workups. durham.ac.uk

High-throughput synthesis: Solid-phase synthesis methods are being developed for the high-throughput production of libraries of substituted imidazo[2,1-b]thiazole (B1210989) derivatives. nih.gov

Automated multistep synthesis: Integrated flow chemistry platforms, such as the Syrris AFRICA® synthesis station, have been used for the rapid and efficient multistep synthesis of complex thiazole-containing molecules. thieme-connect.com

The application of these automated technologies is expected to accelerate the discovery and development of new thiazole-based compounds with potential applications in various fields. durham.ac.uknih.gov

Expansion of Applications in Supramolecular Chemistry and Advanced Materials

The unique electronic and optical properties of the thiazole ring make it a valuable component in the design of advanced materials. kuey.net Research is ongoing to explore the use of this compound and its derivatives in these applications.

Emerging areas of interest include:

Metal-Organic Frameworks (MOFs): Thiazole-based ligands are being incorporated into MOFs to create materials with tailored properties for applications such as fluorescence sensing, catalysis, and bioimaging. rsc.org The rigid and π-conjugated structure of the thiazole ring contributes to the desirable electronic and photophysical properties of these materials. rsc.org

Organic Electronics: Thiazole-based polymers are being investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) due to their excellent charge transport properties and stability. kuey.netchinesechemsoc.org

Supramolecular Assemblies: The ability of the thiazole ring to participate in various non-covalent interactions makes it a useful building block for the construction of complex supramolecular structures.

The continued exploration of this compound in these areas is expected to lead to the development of new functional materials with novel properties and applications. kuey.netrsc.org

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 4-Bromothiazole-5-carbaldehyde with high purity?

- Methodological Answer : Synthesis typically involves bromination of thiazole precursors under controlled conditions. For example, bromine or N-bromosuccinimide (NBS) can be used in anhydrous solvents like dichloromethane or DMF at 0–5°C to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate the aldehyde derivative. Monitor reaction progress using TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) .

- Key Considerations : Avoid excess brominating agents to prevent over-bromination. Use inert atmospheres (N₂/Ar) to stabilize the aldehyde group.

Q. Which spectroscopic and crystallographic techniques are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H NMR (DMSO-d₆) identifies aldehyde protons at δ ~9.8–10.2 ppm and bromothiazole protons at δ ~7.5–8.5 ppm. ¹³C NMR confirms the aldehyde carbon at δ ~190 ppm .

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction (using SHELX software ) resolves bond lengths (e.g., C-Br: ~1.85–1.90 Å) and dihedral angles between thiazole and aldehyde moieties .

- HPLC-MS : ESI-MS in positive ion mode detects [M+H]⁺ peaks (expected m/z ~206–208 for C₄H₂BrNOS). Purity >98% can be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures .

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with saline for 10–15 minutes and consult an ophthalmologist .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration by licensed facilities .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound in electrophilic substitution reactions?

- Methodological Answer :

- Catalytic Systems : Use Lewis acids (e.g., FeCl₃) to activate thiazole rings for bromine insertion.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve bromine solubility and reaction homogeneity.

- Temperature Control : Maintain −10°C to 0°C to suppress aldehyde oxidation.

- Data Analysis : Compare yields via GC-MS or HPLC across solvent/catalyst combinations. Contradictory results (e.g., lower yields in DMSO vs. DMF) may arise from solvent coordination effects .

Q. What computational methods predict the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use Gaussian 09/B3LYP/6-311G(d,p) to model frontier molecular orbitals (HOMO/LUMO). The aldehyde group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity at the thiazole C4 position .

- Molecular Dynamics : Simulate solvation effects (e.g., in water/DMF) to predict stability and aggregation tendencies.

- Validation : Cross-check computed IR spectra (C=O stretch ~1700 cm⁻¹) with experimental FT-IR data .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer :

- Mechanistic Insights : The C-Br bond in this compound undergoes oxidative addition with Pd(0) catalysts. Steric hindrance from the aldehyde group may slow transmetallation.

- Experimental Design : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) and bases (K₂CO₃ vs. CsF) in toluene/ethanol. Monitor coupling efficiency via ¹H NMR (disappearance of Br-proton signals) .

Q. What strategies mitigate aldehyde group degradation during long-term storage?

- Methodological Answer :

- Storage Conditions : Store under inert gas (Ar) at −20°C in amber vials to prevent photodegradation.

- Stabilizers : Add 1–2% hydroquinone to inhibit radical-mediated oxidation.

- Stability Testing : Periodically analyze purity via HPLC; discard if aldehyde proton NMR signals shift or split .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro